beta-Sesquiphellandrene

Vue d'ensemble

Description

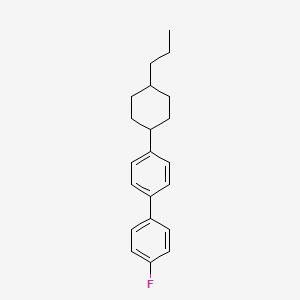

Beta-Sesquiphellandrene (SQP) is a sesquiterpene found in Zingiber officinale (ginger) and has been reported to have antiviral and anticancer activities . It has been found to reduce rhinovirus IB virus replication and is cytotoxic to HCT116 cells .

Synthesis Analysis

Beta-Sesquiphellandrene is synthesized by the enzyme beta-sesquiphellandrene synthase . This enzyme catalyzes the conversion of (2E,6E)-farnesyl diphosphate to beta-sesquiphellandrene and diphosphate .Molecular Structure Analysis

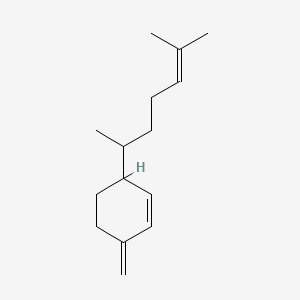

The molecular formula of beta-Sesquiphellandrene is C15H24 . Its exact mass is 204.19 and its molecular weight is 204.360 .Chemical Reactions Analysis

Beta-Sesquiphellandrene interacts with spike protein (Sp) and membrane glycoprotein polyprotein (MPp) of SARS-CoV2 and SFTS viruses . The binding energies for MPp-beta-Sesquiphellandrene and Sp-beta-Sesquiphellandrene were found to be -9.5 kcal/mol and -10.3 kcal/mol respectively .Physical And Chemical Properties Analysis

Beta-Sesquiphellandrene has a density of 0.9±0.1 g/cm3, a boiling point of 271.2±7.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 48.9±0.8 kJ/mol and its flash point is 107.7±13.0 °C .Applications De Recherche Scientifique

Antiviral Potential : Beta-Sesquiphellandrene has shown promise in antiviral applications, particularly against SARS-CoV2 and SFTS viruses. A study highlighted its inhibitory effects on the spike protein of SARS-CoV2 and a similar effect on the membrane glycoprotein polyprotein complex of SFTS virus, potentially hampering the pathological initiation of the diseases caused by these viruses (Joshi, Krishnan, & Kaushik, 2020).

Sesquiterpene Production : Research has been conducted on the overexpression of 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase (HMGR) in the Lactococcal Mevalonate Pathway for heterologous plant sesquiterpene production. This study showed that beta-Sesquiphellandrene was the major product produced based on in vitro enzymatic assays, indicating its potential in biotechnological applications (Song et al., 2012).

Pheromone Research : Beta-Sesquiphellandrene has been identified as a male-produced sex pheromone in the neotropical redbanded stink bug, Piezodorus guildinii, a pest of soybean in Central and South America. This discovery has implications for pest management strategies (Borges, Millar, Laumann, & Moraes, 2007).

Antirhinoviral Activity : Beta-Sesquiphellandrene has been isolated from Indonesian ginger, Zingiber officinale, and demonstrated antirhinoviral activity, suggesting its potential as a therapeutic agent (Denyer, Jackson, Loakes, Ellis, & Young, 1994).

Chemical Composition Studies : There are studies on the isolation and characterization of beta-Sesquiphellandrene from ginger oil, providing insights into its chemical structure and properties (Connell & Sutherland, 1966).

Enzyme Promiscuity : Research into site-directed mutagenesis of beta sesquiphellandrene synthase has shown that certain mutations can enhance the enzyme's promiscuity, allowing it to produce additional hydroxylated sesquiterpenes (Ker, Chan, Othman, Hassan, & Ng, 2020).

Agricultural Applications : Studies on sesquiterpene composition in plants, such as potatoes and Curcuma species, have identified beta-Sesquiphellandrene as a significant component, which may have implications for crop science and plant breeding (Szafranek, Chrapkowska, Pawińska, & Szafranek, 2005); (Zhao, Zhang, Yang, Lv, & Li, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

3-(6-methylhept-5-en-2-yl)-6-methylidenecyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)6-5-7-14(4)15-10-8-13(3)9-11-15/h6,8,10,14-15H,3,5,7,9,11H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWISBHSBNDZDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC(=C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864939 | |

| Record name | 3-(6-Methylhept-5-en-2-yl)-6-methylidenecyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

270.00 to 272.00 °C. @ 760.00 mm Hg | |

| Record name | beta-Sesquiphellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

beta-Sesquiphellandrene | |

CAS RN |

20307-83-9 | |

| Record name | Sesquiphellandrene, (-)-beta- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020307839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(6-Methylhept-5-en-2-yl)-6-methylidenecyclohex-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sesquiphellandrene, beta | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | beta-Sesquiphellandrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036163 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)

![4-Methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B1297759.png)

![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)